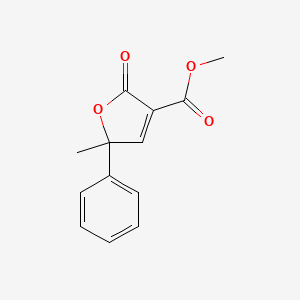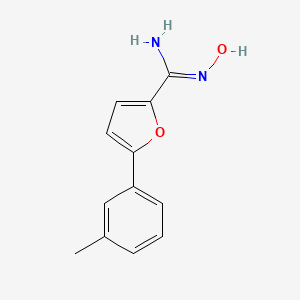
(R)-2-Amino-3-(benzofuran-3-yl)-2-methylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Amino-3-(benzofuran-3-yl)-2-methylpropanoic acid is an organic compound that contains a nitrogen atom in its structure. This compound is notable for its benzofuran ring, which is a fused ring system consisting of a benzene ring fused to a furan ring. The presence of the benzofuran moiety imparts unique chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of a free radical cyclization cascade to construct the benzofuran ring . This method is advantageous due to its high yield and fewer side reactions.
Industrial Production Methods
Industrial production of benzofuran derivatives often involves catalytic strategies and innovative synthetic routes. For example, proton quantum tunneling has been used to construct benzofuran rings with high efficiency . These methods are scalable and suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-Amino-3-(benzofuran-3-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The benzofuran ring can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzofuran-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the benzofuran ring.
Wissenschaftliche Forschungsanwendungen
®-2-Amino-3-(benzofuran-3-yl)-2-methylpropanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other compounds, such as lysine and polypeptides.
Industry: The compound is used in the production of various pharmaceuticals and chemical intermediates.
Wirkmechanismus
The mechanism of action of ®-2-Amino-3-(benzofuran-3-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows the compound to interact with enzymes and receptors, modulating their activity. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzofuran: The parent compound of ®-2-Amino-3-(benzofuran-3-yl)-2-methylpropanoic acid, which also contains a benzofuran ring.
Benzothiophene: A similar compound with a sulfur atom replacing the oxygen in the furan ring.
Coumarin: A compound with a benzene ring fused to a lactone ring, structurally similar to benzofuran.
Uniqueness
®-2-Amino-3-(benzofuran-3-yl)-2-methylpropanoic acid is unique due to the presence of the amino and methyl groups on the benzofuran ring. These functional groups impart distinct chemical and biological properties, making the compound valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C12H13NO3 |
|---|---|
Molekulargewicht |
219.24 g/mol |
IUPAC-Name |
(2R)-2-amino-3-(1-benzofuran-3-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C12H13NO3/c1-12(13,11(14)15)6-8-7-16-10-5-3-2-4-9(8)10/h2-5,7H,6,13H2,1H3,(H,14,15)/t12-/m1/s1 |
InChI-Schlüssel |
IZCSVKMFOGNYEB-GFCCVEGCSA-N |
Isomerische SMILES |
C[C@@](CC1=COC2=CC=CC=C21)(C(=O)O)N |
Kanonische SMILES |
CC(CC1=COC2=CC=CC=C21)(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


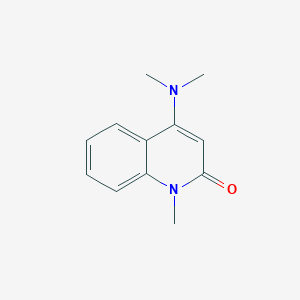
![N-[(1S,2R)-2-[(R)-(3,5-Dimethylphenyl)sulfinyl]-1,2-diphenylethyl]-2-(diphenylphosphino)-benzamide](/img/structure/B12859347.png)
![4-[2-(Benzyloxy)ethyl]thiomorpholine-3-carboxylic acid](/img/structure/B12859353.png)
![[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine hydrochloride](/img/structure/B12859368.png)
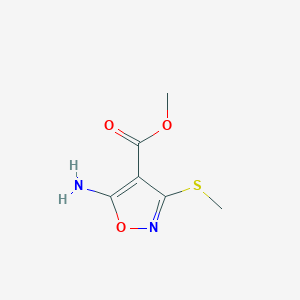
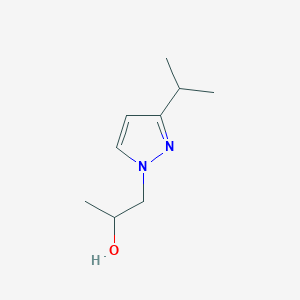
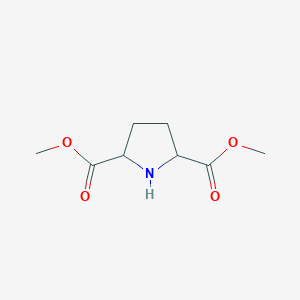
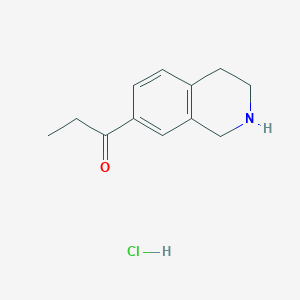
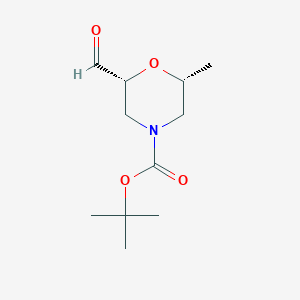
![2-(Bromomethyl)-7-mercaptobenzo[d]oxazole](/img/structure/B12859389.png)

